3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives involves novel one-pot multicomponent reactions, highlighting the efficiency and versatility of these methods. For example, a study by Shaabani et al. (2010) outlines a novel approach for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives via a one-pot multicomponent reaction, demonstrating the compound's complex synthesis process and the innovative methods used to create such molecules (Shaabani et al., 2010).
Molecular Structure Analysis
The detailed molecular structure of compounds closely related to the one often involves sophisticated arrangements and bonding patterns, indicative of their potential for diverse chemical reactivity and applications. Studies on the crystal structure and molecular docking, such as those by Al-Hourani et al. (2015), provide insights into the spatial arrangement and potential intermolecular interactions, which are crucial for understanding the compound's chemical behavior and applications (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Research on related sulfonamide compounds, as conducted by Sapegin et al. (2018), reveals the diverse chemical reactivity and the potential for creating novel classes of compounds. These studies show the compounds' capabilities to engage in various chemical reactions, leading to the formation of complex molecules with unique properties and potential applications (Sapegin et al., 2018).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
The research on [1,4]oxazepine-based sulfonamides revealed their strong inhibition of therapeutically relevant human carbonic anhydrases. The study highlighted the dual role of the primary sulfonamide functionality, enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, which is crucial for the inhibition of carbonic anhydrase enzymes (Sapegin et al., 2018).
Photodynamic Therapy Applications
Another study focused on a novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. The compounds showed high singlet oxygen quantum yield, important for effective Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Synthesis and Chemical Properties
Research into the synthesis and properties of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines demonstrated the construction of a rare heterocyclic system, indicating the versatility of [1,4]oxazepine derivatives in synthesizing complex molecular architectures for potential applications in drug development and material science (Sapegin et al., 2012).
Novel Fused Oxazapolycyclic Skeletons
The creation of novel fused oxazapolycyclic skeletons with strong blue emission properties suggests applications in the development of new optical materials and fluorescent markers. This work exemplifies the potential of [1,4]oxazepine derivatives in contributing to the advancement of photophysical studies and the design of optical materials (Petrovskii et al., 2017).
Multicomponent Syntheses
A novel one-pot multicomponent reaction was developed for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showcasing the chemical versatility and efficiency of generating complex molecules from simple precursors, which is crucial for pharmaceutical research and development (Shaabani et al., 2010).
Eigenschaften
IUPAC Name |
3-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O5S/c1-15(2)10-11-26-19-12-16(6-8-21(19)31-14-23(3,4)22(26)27)25-32(28,29)17-7-9-20(30-5)18(24)13-17/h6-9,12-13,15,25H,10-11,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCOMXSBCTWLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.